N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine
CAS No.: 1350989-12-6
Cat. No.: VC2855727
Molecular Formula: C13H12N2OS2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350989-12-6 |
|---|---|
| Molecular Formula | C13H12N2OS2 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C13H12N2OS2/c1-17-10-5-2-6-11-12(10)15-13(18-11)14-8-9-4-3-7-16-9/h2-7H,8H2,1H3,(H,14,15) |
| Standard InChI Key | CIWKTEJZACPGSJ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CO3 |
| Canonical SMILES | CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CO3 |
Introduction
Chemical Identity and Structure
Basic Identification
N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine possesses unique structural characteristics that contribute to its chemical and biological properties. The compound's identification details are summarized in Table 1.
| Parameter | Value |
|---|---|
| CAS No. | 1350989-12-6 |
| Molecular Formula | C₁₃H₁₂N₂OS₂ |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
| Standard InChIKey | CIWKTEJZACPGSJ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CO3 |
Table 1: Chemical identity parameters of N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine
Structural Features
The compound incorporates several key structural elements:
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A benzothiazole core structure, which consists of a benzene ring fused to a thiazole ring
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A methylthio (SCH₃) substituent at the 4-position of the benzothiazole system
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A 2-furylmethyl group attached to the 2-amino position of the benzothiazole
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An amine linkage connecting the furylmethyl group to the benzothiazole core
These structural features contribute to the compound's chemical reactivity, physical properties, and potential biological activities.
Chemical Properties and Synthesis
Physical and Chemical Properties
While specific experimental data for N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine is limited in the available literature, its properties can be inferred from its chemical structure and related benzothiazole derivatives. The compound likely exists as a crystalline solid at room temperature with limited water solubility due to its predominantly hydrophobic nature.
Synthesis Routes
The synthesis of N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine typically involves the reaction between 4-(methylthio)-1,3-benzothiazol-2-amine and 2-furylmethyl chloride under controlled conditions. The general synthetic pathway might proceed as follows:
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Preparation of the 4-(methylthio)-1,3-benzothiazol-2-amine starting material
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Alkylation of the primary amine with 2-furylmethyl chloride in the presence of a suitable base
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Purification and isolation of the final product
This synthetic approach is consistent with established methods for preparing benzothiazole derivatives with various substituents. The reaction conditions typically require:
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A base such as potassium carbonate or triethylamine
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A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile
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Moderate heating (50-80°C) for several hours to facilitate complete conversion
Biological Activities of Benzothiazole Derivatives
Neurological Applications
Benzothiazole derivatives have shown promise in treating neurological conditions, particularly those related to histamine-3 (H3) receptor modulation . H3 receptors have been linked to:
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Memory and cognition processes
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Neurological disorders
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Cardiovascular function
The structural features of N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine, particularly the benzothiazole core and the furan moiety, could potentially confer activity at H3 receptors, though specific studies would be required to confirm this hypothesis.
Interaction with Amyloid Fibrils
Certain benzothiazole derivatives, especially those containing the 2-(4-aminophenyl)benzothiazolyl scaffold, demonstrate high interaction ability with amyloid fibrils . This property has led to the development of benzothiazole-decorated nanovesicles that effectively inhibit Aβ1–42 fibril formation, showing potential in Alzheimer's disease research .
Structure-Activity Relationships
Comparison with Related Compounds
Table 2 compares N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine with structurally related benzothiazole derivatives.
Table 2: Comparison of N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine with related derivatives
Analytical Characterization
Spectroscopic Analysis
While specific spectroscopic data for N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine is limited in the available literature, its expected spectroscopic profile based on structural elements would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H-NMR signals would include:
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A singlet around δ 2.5 ppm for the methylthio group (CH₃-S)
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Complex aromatic signals between δ 6.5-8.0 ppm for the benzothiazole and furan ring protons
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A singlet around δ 4.5 ppm for the methylene group (-CH₂-) connecting the furan ring to the amine
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A broad singlet around δ 5.0-6.0 ppm for the NH proton
Infrared (IR) Spectroscopy
Characteristic absorption bands would likely include:
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N-H stretching (3300-3500 cm⁻¹)
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C-H stretching (2850-3000 cm⁻¹)
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C=N stretching (1620-1640 cm⁻¹)
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C-S stretching (600-800 cm⁻¹)
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Furan ring vibrations (1010-1020 cm⁻¹ and 1500-1600 cm⁻¹)
Mass Spectrometry
Expected mass spectrometric fragmentation patterns would likely show:
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Molecular ion peak at m/z 276 (M⁺)
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Fragment peaks corresponding to loss of the methylthio group (M⁺-47)
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Fragmentation of the furylmethyl group
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Characteristic benzothiazole core fragments
Applications and Future Research Directions
Future Research Directions
Future research on N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine might focus on:
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Comprehensive Biological Screening: Systematic evaluation of its activity against various biological targets, including cancer cell lines, microbial pathogens, and neurological receptors.
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Structure-Activity Relationship Studies: Synthesis and evaluation of structural analogs to identify optimal substitution patterns for specific biological activities.
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Metabolism and Pharmacokinetic Studies: Investigation of its metabolic fate and pharmacokinetic properties, given the importance of metabolism in the activity of related benzothiazoles .
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Computational Studies: Molecular modeling to predict potential binding modes and interactions with biological targets, guiding future optimization efforts.
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